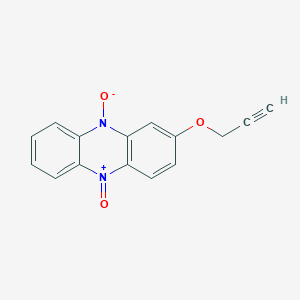
10-Oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by oxidative cyclization to form the phenazine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 10-Oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the prop-2-ynoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
10-Oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other phenazine derivatives with enhanced properties.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its antitumor properties are being explored for potential use in cancer therapy.
Mecanismo De Acción
The mechanism by which 10-Oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide exerts its effects involves interaction with cellular components. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells . It may also interfere with DNA replication and repair processes, contributing to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
Iodinin: A natural phenazine derivative with potent cytotoxic properties.
Myxin: Another phenazine derivative known for its antimicrobial activity.
Comparison: 10-Oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide stands out due to its unique prop-2-ynoxy group, which imparts distinct chemical and biological properties. Unlike iodinin and myxin, this compound has shown potential in electronic applications, highlighting its versatility .
Propiedades
Fórmula molecular |
C15H10N2O3 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
10-oxido-2-prop-2-ynoxyphenazin-5-ium 5-oxide |
InChI |
InChI=1S/C15H10N2O3/c1-2-9-20-11-7-8-14-15(10-11)17(19)13-6-4-3-5-12(13)16(14)18/h1,3-8,10H,9H2 |
Clave InChI |
XTVVAOWRUFCGLL-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC2=C(C=C1)[N+](=O)C3=CC=CC=C3N2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
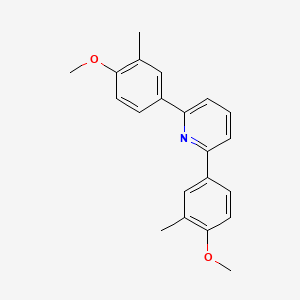

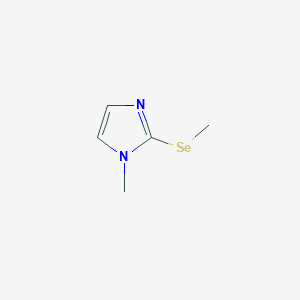

![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
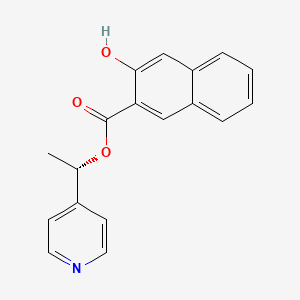

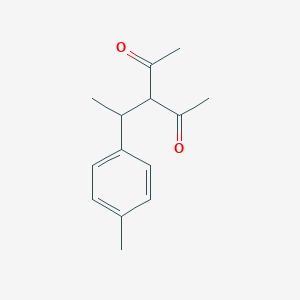
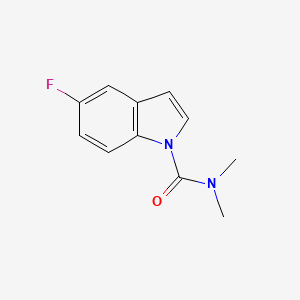
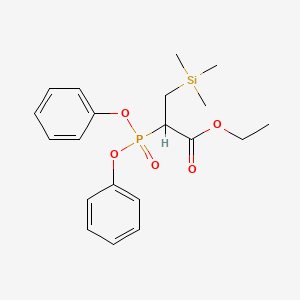
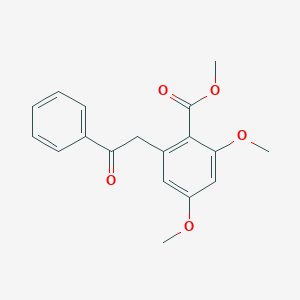
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)

